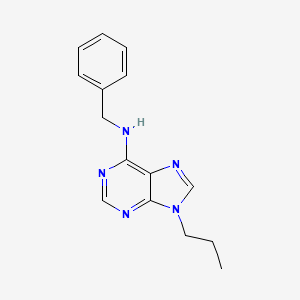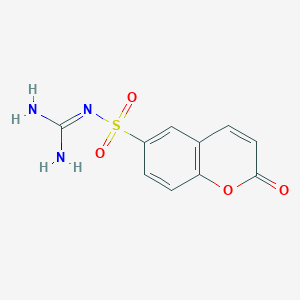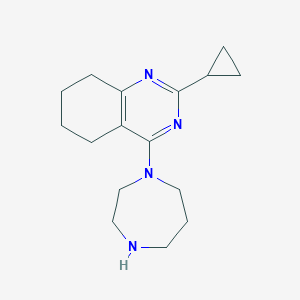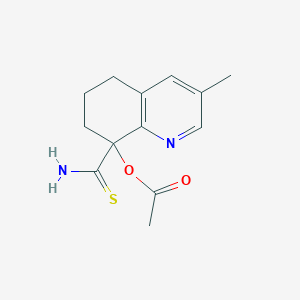
N-Benzyl-9-propyl-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-9-propyl-9H-purin-6-amine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a benzyl group attached to the nitrogen at position 9 of the purine ring and a propyl group at the same position, making it a unique derivative of purine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-9-propyl-9H-purin-6-amine typically involves the alkylation of a purine derivative. One common method is the reaction of 9H-purin-6-amine with benzyl chloride and propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-9-propyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl and propyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride or propyl bromide in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Benzyl-9-propyl-9H-purin-6-one, while reduction may produce this compound derivatives with altered functional groups.
Applications De Recherche Scientifique
N-Benzyl-9-propyl-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in biochemical pathways involving purines.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Benzyl-9-propyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or activate these enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-9H-purin-6-amine: Lacks the propyl group, making it less hydrophobic.
N-Benzyl-9-isopropyl-9H-purin-6-amine: Features an isopropyl group instead of a propyl group, affecting its steric and electronic properties.
N-Benzyl-2-chloro-9H-purin-6-amine:
Uniqueness
N-Benzyl-9-propyl-9H-purin-6-amine is unique due to the presence of both benzyl and propyl groups at position 9 of the purine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
42240-62-0 |
|---|---|
Formule moléculaire |
C15H17N5 |
Poids moléculaire |
267.33 g/mol |
Nom IUPAC |
N-benzyl-9-propylpurin-6-amine |
InChI |
InChI=1S/C15H17N5/c1-2-8-20-11-19-13-14(17-10-18-15(13)20)16-9-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,16,17,18) |
Clé InChI |
QCPQGILJZBEKPE-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11852962.png)







![(R)-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B11853009.png)
![4-Chloro-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11853011.png)


![1,3-Dioxolo[4,5-c]quinolin-4(5H)-one, 5-phenyl-](/img/structure/B11853025.png)
